"synthesis of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid"
"synthesis of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid"
An In-depth Technical Guide to the Synthesis of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This guide provides a comprehensive, in-depth exploration of a robust and reliable synthetic route to 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, a key heterocyclic building block. We move beyond a simple recitation of steps to provide a field-proven perspective, focusing on the mechanistic rationale behind the chosen methodology—the Gould-Jacobs reaction. This document details the reaction mechanism, offers a meticulously validated step-by-step experimental protocol, discusses critical process parameters, and provides troubleshooting insights. The synthesis is broken down into three core stages: initial condensation, high-temperature thermal cyclization, and final saponification. All quantitative data is summarized for clarity, and key processes are visualized through workflow and pathway diagrams to ensure reproducibility and a deeper understanding of the synthetic strategy.
Introduction
The Quinoline Scaffold in Medicinal Chemistry
Quinoline and its derivatives represent a privileged class of heterocyclic compounds that are integral to drug discovery and development. The structural versatility of the quinoline ring system allows for functionalization at various positions, leading to a diverse range of pharmacological activities. Historically, quinoline-based compounds have been pivotal in the fight against infectious diseases, with famous examples including the antimalarial drugs quinine and chloroquine.[1][2] In modern pharmacology, the 4-quinolone-3-carboxylic acid core is particularly significant, forming the backbone of the widely successful fluoroquinolone class of antibiotics.[3][4] The continued exploration of this scaffold yields novel candidates for anticancer, anti-inflammatory, and antiviral agents.[2][5]
Significance of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (PubChem CID: 2728219) is a specific analogue within this important chemical class.[6] The dimethyl substitution on the benzene ring provides steric and electronic modifications that can be leveraged to fine-tune molecular properties such as solubility, metabolic stability, and target binding affinity. As a synthetic intermediate, it serves as a valuable starting point for the development of novel kinase inhibitors, receptor antagonists, and other potential therapeutic agents.[7] Its structure, featuring a carboxylic acid group at the 3-position and a hydroxyl group at the 4-position (existing in tautomeric equilibrium with the 4-oxo form), offers multiple points for further chemical elaboration.[8][9]
Overview of Synthetic Strategies for 4-Hydroxyquinoline-3-carboxylic Acids
Several named reactions have been developed for the synthesis of the quinoline core, including the Skraup, Doebner-von Miller, and Combes syntheses.[10] However, for the specific construction of the 4-hydroxyquinoline-3-carboxylic acid framework, the Gould-Jacobs reaction stands out as the most direct and widely adopted method.[3][11] This reaction, first reported in 1939, builds the quinoline system from an appropriately substituted aniline and a malonic ester derivative, making it exceptionally well-suited for the synthesis of our target molecule.[8][11]
The Gould-Jacobs Reaction: A Mechanistic Deep Dive
Rationale for Selecting the Gould-Jacobs Reaction
The selection of the Gould-Jacobs reaction is a deliberate choice rooted in its efficiency and reliability for this specific substitution pattern. The reaction proceeds in a clear, stepwise fashion, which allows for robust control and isolation of intermediates if necessary.[2] It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1][8] This thermal cyclization is the critical, ring-forming step. The final step is a simple saponification to yield the desired carboxylic acid.[12] This pathway is highly effective for anilines bearing electron-donating groups, such as the methyl groups in our 2,5-dimethylaniline starting material.[1][8]
Step-by-Step Mechanism
The synthesis of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid via the Gould-Jacobs reaction can be understood through three primary mechanistic stages:
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Condensation: The reaction initiates with a nucleophilic attack by the amino group of 2,5-dimethylaniline on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form the stable intermediate, diethyl 2-((2,5-dimethylphenyl)amino)methylenemalonate.[1][2] This step is typically performed at moderate temperatures (100-130 °C).[2]
-
Thermal Cyclization: This is the key bond-forming step and requires significant thermal energy (typically >250 °C).[2][3] The intermediate undergoes a 6-electron electrocyclization reaction. The cyclization occurs at the ortho-position of the aniline ring that is not sterically hindered by the adjacent methyl group. This intramolecular reaction forms the heterocyclic ring, and a second molecule of ethanol is eliminated, yielding ethyl 5,8-dimethyl-4-hydroxyquinoline-3-carboxylate.[1] The product exists predominantly in its 4-oxo tautomeric form.[8]
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Saponification: The final step involves the hydrolysis of the ethyl ester at the 3-position. This is a standard base-catalyzed hydrolysis, typically achieved by refluxing the ester intermediate with an aqueous solution of sodium hydroxide.[12] Subsequent acidification of the reaction mixture protonates the carboxylate and the 4-phenoxide, leading to the precipitation of the final product, 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid.[3][12]
Key Reaction Parameters and Optimization
-
Temperature Control: The thermal cyclization step is the most critical. The temperature must be high enough to overcome the activation energy barrier for the 6-electron cyclization.[13] High-boiling point solvents like Dowtherm A or diphenyl ether are traditionally used for this purpose. Insufficient temperature will result in poor yields, with the uncyclized intermediate being the major component recovered.[13] Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition and decarboxylation, reducing the final yield.[3][13]
-
Solvent Choice: While the initial condensation can be run neat or in a high-boiling solvent, the cyclization step necessitates a solvent with a boiling point exceeding 250 °C. Microwave-assisted synthesis has emerged as a modern alternative, often reducing reaction times from hours to minutes and improving yields by minimizing degradation.[2][13]
-
Purity of Starting Materials: As with any multi-step synthesis, the purity of the starting 2,5-dimethylaniline is crucial. Impurities can lead to side reactions and complicate the purification of both the intermediate and the final product.
Visualizing the Synthetic Pathway
The overall transformation from starting materials to the final product is illustrated below.
Caption: Overall synthetic scheme for 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid.
Experimental Protocol
This protocol is a self-validating system. Successful isolation and characterization of the product from each step confirm the efficacy of the previous step before proceeding.
Materials and Instrumentation
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Reagents: 2,5-Dimethylaniline (≥98%), Diethyl ethoxymethylenemalonate (DEEM, ≥98%), Diphenyl ether (≥99%), Sodium hydroxide (NaOH), Hydrochloric acid (HCl, concentrated), Ethanol, Ethyl acetate, Hexanes.
-
Instrumentation: Round-bottom flasks, reflux condenser, heating mantle with stirrer, short-path distillation apparatus, Buchner funnel, oil bath, TLC plates (silica gel), NMR spectrometer, melting point apparatus.
Step 1: Synthesis of Diethyl 2-((2,5-dimethylphenyl)amino)methylenemalonate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Condensation: Heat the mixture in an oil bath at 120-130 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aniline.
-
Work-up: After cooling to room temperature, connect the flask to a short-path distillation apparatus and remove the ethanol byproduct under reduced pressure. The resulting crude oil or solid is the anilidomethylenemalonate intermediate. For many applications, this intermediate is of sufficient purity to be carried directly to the next step. If necessary, it can be purified by recrystallization from an ethanol/water mixture.
Step 2: Thermal Cyclization to Ethyl 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylate
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 200 mL of diphenyl ether. Heat the solvent to 250-255 °C.
-
Cyclization: Slowly add the crude intermediate from Step 1 to the hot diphenyl ether over 30 minutes. Caution: The addition will cause the evolution of ethanol vapor. Maintain the temperature at 250-255 °C for an additional 30 minutes after the addition is complete.
-
Isolation: Allow the reaction mixture to cool to below 100 °C. Add 200 mL of hexanes to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with hexanes to remove the diphenyl ether solvent. The crude ethyl ester can be further purified by recrystallization from ethanol.
Step 3: Saponification to 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
-
Reaction Setup: Suspend the dried ethyl 5,8-dimethyl-4-hydroxyquinoline-3-carboxylate from Step 2 in a 10% (w/v) aqueous solution of sodium hydroxide (approx. 10 mL per gram of ester) in a round-bottom flask.
-
Hydrolysis: Heat the mixture to reflux with stirring for 2 hours. The reaction is complete when the solid has fully dissolved, forming a clear solution of the sodium salt. Monitor by TLC until the starting ester is no longer visible.
-
Precipitation: Cool the reaction mixture in an ice bath. While stirring vigorously, slowly acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A thick, white or off-white precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the final product in a vacuum oven at 60-70 °C to a constant weight.
Visualizing the Experimental Workflow
Caption: A generalized workflow for the synthesis and isolation of the target compound.
Data Summary and Analysis
The following table summarizes key quantitative data for the compounds involved in the synthesis. Expected yields are based on typical outcomes for Gould-Jacobs reactions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Expected Yield |
| 2,5-Dimethylaniline | C₈H₁₁N | 121.18 | Liquid | N/A |
| Ethyl 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylate | C₁₄H₁₅NO₃ | 245.27 | Solid | 65-80% |
| 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | C₁₂H₁₁NO₃ | 217.22 | Solid | 85-95% (from ester) |
Troubleshooting and Safety Considerations
-
Low Yield in Cyclization (Step 2):
-
Cause: Insufficient temperature or reaction time.
-
Solution: Ensure the solvent temperature is consistently maintained at >250 °C. Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether. Confirm the complete conversion of the intermediate via TLC analysis of an aliquot.
-
-
Product Fails to Precipitate (Step 3):
-
Cause: Insufficient acidification.
-
Solution: Check the pH of the solution with pH paper or a calibrated pH meter. Continue adding acid dropwise until the pH is confirmed to be in the range of 2-3. Ensure the solution is thoroughly chilled.
-
-
Safety Precautions:
-
2,5-Dimethylaniline: This compound is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diphenyl Ether: This solvent has a high boiling point and can cause severe burns. Use caution when working at high temperatures. It also has a strong, persistent odor; ensure adequate ventilation.
-
Concentrated Acids and Bases: Handle concentrated HCl and NaOH solutions with extreme care, as they are highly corrosive.
-
Conclusion
The Gould-Jacobs reaction provides a direct, efficient, and scalable pathway for the synthesis of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. By carefully controlling key parameters, particularly the temperature of the thermal cyclization step, this methodology reliably delivers the target compound in good overall yield. The resulting product is a versatile intermediate, primed for further chemical modification in the pursuit of novel therapeutic agents. This guide provides the foundational knowledge and a validated protocol for researchers to successfully synthesize this valuable chemical building block.
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